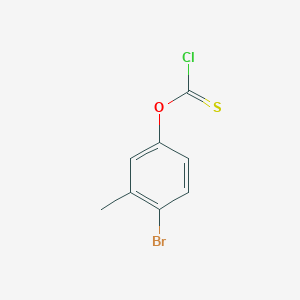
4-Bromo-3-methylphenyl chlorothioformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methylphenyl chlorothioformate is an organic compound with the molecular formula C8H6BrClOS. It is a derivative of phenyl chlorothioformate, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylphenyl chlorothioformate typically involves the reaction of 4-bromo-3-methylphenol with thionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with thionyl chloride to form the desired chlorothioformate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methylphenyl chlorothioformate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding thiocarbamate .
Scientific Research Applications
4-Bromo-3-methylphenyl chlorothioformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylphenyl chlorothioformate involves its reactivity towards nucleophiles. The chlorine atom in the chlorothioformate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methylphenyl isothiocyanate
- 4-Bromo-3-methylphenyl thiocyanate
- 4-Bromo-3-methylphenyl carbamate
Uniqueness
4-Bromo-3-methylphenyl chlorothioformate is unique due to its specific reactivity profile and the presence of both bromine and methyl substituents on the phenyl ring. This combination of functional groups allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds .
Properties
Molecular Formula |
C8H6BrClOS |
|---|---|
Molecular Weight |
265.56 g/mol |
IUPAC Name |
O-(4-bromo-3-methylphenyl) chloromethanethioate |
InChI |
InChI=1S/C8H6BrClOS/c1-5-4-6(11-8(10)12)2-3-7(5)9/h2-4H,1H3 |
InChI Key |
CTSBPEIQDUXKLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=S)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















